Allyloxymethyltetrahydrofuran
Description
Allyloxymethyltetrahydrofuran is a cyclic ether derivative of tetrahydrofuran (THF) with an allyloxymethyl substituent. Structurally, it combines the tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) with an allyl ether group (-CH₂-O-CH₂-CH=CH₂).
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-2-5-9-7-8-4-3-6-10-8/h2,8H,1,3-7H2 |
InChI Key |
BITHTZXVTYEYNV-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CCCO1 |
Canonical SMILES |
C=CCOCC1CCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Structure : Features a tetrahydrofurfuryl group (a THF derivative with a hydroxymethyl substituent) linked to an acrylate ester.
- Key Differences :
- Functional Groups : Allyloxymethyltetrahydrofuran has an allyl ether, whereas tetrahydrofurfuryl acrylate contains an acrylate ester, making the latter more reactive in polymerization and conjugate addition reactions .
- Metabolism : Tetrahydrofurfuryl acrylate is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other tetrahydrofuran derivatives. This compound’s metabolism may instead involve cleavage of the allyl ether group, yielding allyl alcohol or THF derivatives .
- Applications : Tetrahydrofurfuryl acrylate is used in UV-curable coatings, while this compound’s applications remain exploratory, likely in specialty polymers or ligand design.
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (CAS 103536-97-6)
- Structure : A bicyclic tetrahydrofuran derivative with two allyloxy groups.
- Key Differences: Ring System: The bicyclic structure enhances steric hindrance and rigidity compared to the monocyclic this compound. Reactivity: The bis-allyloxy groups enable dual-site reactivity in cycloaddition or coordination chemistry, whereas this compound’s single allyl group may limit its versatility .
- Synthesis : Both compounds likely utilize allylation of THF precursors, but the bicyclic derivative requires more complex stereochemical control .
para-Fluoro Tetrahydrofuran Fentanyl (Hydrochloride)
- Structure : A fentanyl analog incorporating a tetrahydrofuran ring substituted with a para-fluoro group.
- Key Differences: Pharmacology: This compound exhibits opioid receptor affinity, while this compound lacks known bioactivity. Substituent Effects: The fluorine atom in para-fluoro fentanyl enhances metabolic stability, whereas the allyl group in this compound may increase hydrophobicity and reactivity .
Physicochemical and Toxicological Comparison
Table 1: Comparative Data for this compound and Analogues
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